molecular formula C17H21Cl2N7 B6232264 N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride CAS No. 2580210-82-6

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride

Cat. No. B6232264
CAS RN: 2580210-82-6
M. Wt: 394.3
InChI Key:
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Description

N2-[5-(Piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride (N2-PQD) is an organic compound with a wide range of potential applications. It is a type of quinazoline-based diamine, and its chemical formula is C11H16N4•2HCl. N2-PQD is a white, crystalline solid with a melting point of 107-108°C. It is soluble in water, methanol, and ethanol, and insoluble in ether and chloroform.

Mechanism of Action

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dihydrofolate reductase (DHFR). N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has also been shown to inhibit the growth of several cancer cell lines, including human colon cancer cells, human breast cancer cells, and human prostate cancer cells.
Biochemical and Physiological Effects
N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has anti-inflammatory, anti-bacterial, and anti-cancer properties. In vivo studies have shown that N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride can reduce inflammation and oxidative stress, and can inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in a variety of solvents. It is also relatively inexpensive, and it is stable in aqueous solutions. However, N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride is not very soluble in organic solvents, and it is not very stable in organic solutions.

Future Directions

Future research on N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride could focus on its potential applications in drug design and development, as well as its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to explore the potential of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride as an imaging agent for the detection of tumors. Finally, research could be conducted to explore the mechanism of action of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride and its effects on different cell types.

Synthesis Methods

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride can be synthesized via a two-step reaction. First, 5-piperazin-1-yl-2-pyridinecarboxylic acid is reacted with 2-amino-4-chlorobenzonitrile in the presence of sodium hydroxide to form 2-[5-piperazin-1-yl-2-pyridyl]quinazoline-4-carboxylic acid. This intermediate is then reacted with hydrochloric acid to form N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride.

Scientific Research Applications

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has a wide range of potential applications in scientific research. It has been used as a ligand for the synthesis of organometallic complexes, as a fluorescent dye for the detection of metal ions, and as a catalyst for the synthesis of organic compounds. N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has also been used in the synthesis of chiral drugs and as a reagent for the determination of enzymatic activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form 2-(5-nitro-2-pyridyl)benzoic acid. This intermediate is then reduced to 2-(5-aminopyridyl)benzoic acid, which is then reacted with 2-chloro-N-(piperazin-1-yl)quinazolin-4-amine to form the final product.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "2-aminopyridine", "2-chloro-N-(piperazin-1-yl)quinazolin-4-amine" ], "Reaction": [ "Step 1: Reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI or DCC to form 2-(5-nitro-2-pyridyl)benzoic acid.", "Step 2: Reduction of 2-(5-nitro-2-pyridyl)benzoic acid using a reducing agent such as SnCl2 or Fe/HCl to form 2-(5-aminopyridyl)benzoic acid.", "Step 3: Reaction of 2-(5-aminopyridyl)benzoic acid with 2-chloro-N-(piperazin-1-yl)quinazolin-4-amine in the presence of a base such as triethylamine or DIPEA to form N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine.", "Step 4: Formation of the dihydrochloride salt of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine by treatment with hydrochloric acid." ] }

CAS RN

2580210-82-6

Product Name

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride

Molecular Formula

C17H21Cl2N7

Molecular Weight

394.3

Purity

95

Origin of Product

United States

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